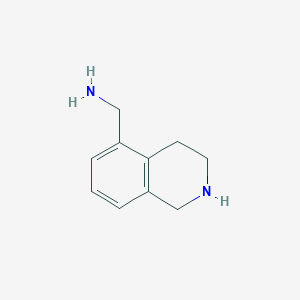

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine is a chemical compound with significant importance in various fields of scientific research. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst. This reaction forms the tetrahydroisoquinoline core, which is then further modified to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used reagents include phenylethylamine, formaldehyde, and hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Scientific Research Applications

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.

Medicine: Research focuses on its potential as a therapeutic agent for treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.

Industry: It is used in the development of novel materials and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation.

Pathways Involved: It modulates the dopaminergic and serotonergic pathways, which are crucial for maintaining neurological function.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.

Isoquinoline: A structurally related compound with distinct chemical properties.

Quinoline: Another related compound with applications in medicinal chemistry.

Uniqueness: (1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

(1,2,3,4-Tetrahydroisoquinolin-5-yl)methanamine (THIQ) is a compound derived from the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological properties of THIQ, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a class of heterocyclic compounds known for their wide-ranging biological activities, including antitumor, antimicrobial, and neuroprotective effects. The structural diversity within this class allows for various modifications that can enhance their biological efficacy.

1. Neuropharmacological Effects

THIQ derivatives have been studied for their interaction with neurotransmitter systems. Research indicates that certain THIQ compounds exhibit potent dopamine D2 receptor-blocking activity, which is crucial in the treatment of disorders such as schizophrenia and Parkinson's disease . For instance, a study demonstrated that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines possess significant affinity for the D2 receptor and show an excellent safety profile .

2. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of THIQ derivatives. A series of novel isoquinoline dipeptides were synthesized and evaluated for their antimicrobial activity against various bacterial strains, including Escherichia coli. These compounds demonstrated promising antibacterial and antifungal properties, outperforming some existing standard drugs . The mechanism behind this activity may involve strong binding interactions with bacterial DNA gyrase .

3. Inhibition of Lipid Metabolism

The compound has also been investigated for its role in lipid metabolism regulation. For example, derivatives of THIQ have shown efficacy as monoacylglycerol acyltransferase 2 (MGAT2) inhibitors. One such derivative demonstrated significant suppression of triglyceride synthesis in vivo at low oral doses . This suggests potential applications in managing obesity and related metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds reveal that modifications at specific positions on the isoquinoline scaffold can significantly influence biological activity. For instance:

- Substituents at C-1 : Varying alkyl groups at this position can enhance dopamine receptor affinity.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the compound's lipophilicity and overall biological activity.

A detailed SAR analysis is provided in Table 1 below:

| Compound | Substituent | Biological Activity | Reference |

|---|---|---|---|

| Compound A | -CH3 | D2 receptor antagonist | |

| Compound B | -CF3 | MGAT2 inhibitor | |

| Compound C | -NH2 | Antimicrobial |

Case Study 1: Dopamine D2 Receptor Antagonism

In a controlled study involving guinea pig gastric smooth muscle preparations, a series of substituted THIQs were tested for their contractile activity. Compounds exhibiting high affinity for the D2 receptor showed effective inhibition of muscle contractions, suggesting therapeutic potential in gastrointestinal motility disorders .

Case Study 2: Antimicrobial Efficacy

A recent investigation into THIQ dipeptides revealed that specific modifications enhanced their antimicrobial efficacy against resistant strains of bacteria. The study utilized advanced spectroscopic techniques to characterize these compounds and assess their binding affinities to target proteins involved in bacterial resistance mechanisms .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-5-ylmethanamine |

InChI |

InChI=1S/C10H14N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-7,11H2 |

InChI Key |

KFMLTYWCWVYQIL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.